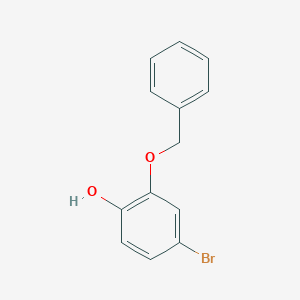
2-(Benzyloxy)-4-bromophenol
Übersicht
Beschreibung
2-(Benzyloxy)-4-bromophenol is a brominated phenol derivative that is of interest due to its potential applications in various chemical processes and as a precursor in organic synthesis. While the provided papers do not directly discuss 2-(Benzyloxy)-4-bromophenol, they do provide insights into the behavior of similar brominated phenol compounds under various conditions, which can be extrapolated to understand the properties and reactivity of 2-(Benzyloxy)-4-bromophenol.
Synthesis Analysis
The synthesis of brominated phenol derivatives often involves electrophilic aromatic substitution reactions where a bromine atom is introduced into the aromatic ring. For instance, the synthesis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines involves the reaction of 5-bromo-2-hydroxychalcones with 2-aminothiophenol, exploiting the electrophilic character of the chalcones and the nucleophilic nature of the amino group . This suggests that similar strategies could be employed in the synthesis of 2-(Benzyloxy)-4-bromophenol, where a benzyloxy group could be introduced into a brominated phenol core.
Molecular Structure Analysis
The molecular structure of brominated phenol derivatives is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, in the case of 2-(4-Bromophenyl)-1H-benzimidazole, the presence of the bromine atom affects the vibrational spectra and the molecular geometry, as determined by spectroscopic techniques and computational methods . Similarly, the molecular structure of 2-(Benzyloxy)-4-bromophenol would be expected to show unique electronic and steric characteristics due to the presence of both the bromine atom and the benzyloxy substituent.
Chemical Reactions Analysis
Brominated phenols can undergo various chemical reactions, including electrophilic substitution, oxidation, and pyrolysis. The high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated byproducts . Oxidative conditions can also lead to the formation of brominated dioxins and furans . These studies indicate that 2-(Benzyloxy)-4-bromophenol could also participate in similar reactions, potentially leading to the formation of complex brominated organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenols are influenced by the presence of the bromine atom, which is a heavy and electron-withdrawing group. This can affect the boiling point, melting point, and solubility of the compound. The reactivity of the phenolic hydroxyl group can also lead to intramolecular hydrogen bonding, as seen in the conformational analysis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines . The solvolytic elimination and hydrolysis of brominated phenols can be promoted by the aromatic hydroxy group, as demonstrated by the hydrolysis of 2-bromo-4-dibromomethylphenol . These properties would be important to consider when studying the behavior of 2-(Benzyloxy)-4-bromophenol in various environments.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Medicinal Chemistry
- Summary of the Application : 2-(Benzyloxy)-4-bromophenol is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Synthesis of Benzyl Ethers and Esters
- Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-bromophenol, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyphenol delivers the active reagent in situ .
- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxyphenol .
Synthesis of Sequential Polypeptides and Multidentate Chelating Ligands
- Summary of the Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands .
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .
- Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems .
Synthesis of Aryl Schiff Base
- Summary of the Application : A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized .
Asymmetric Wittig Rearrangement
- Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
- Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results or Outcomes : More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCHBBRZJZSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619273 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromophenol | |
CAS RN |
153240-85-8 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

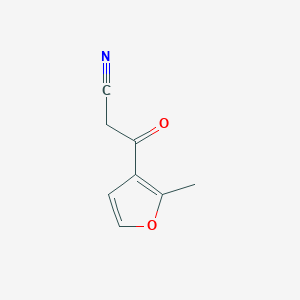
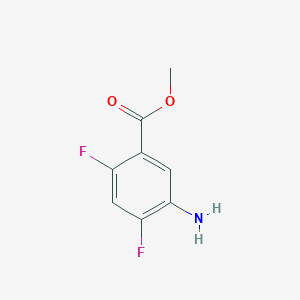



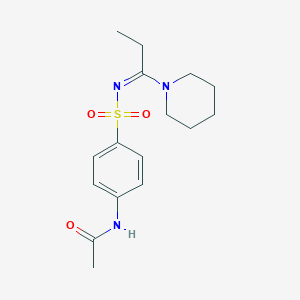
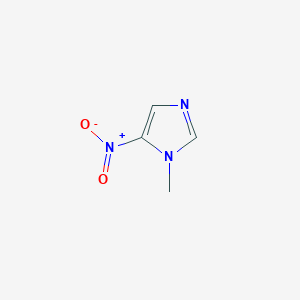
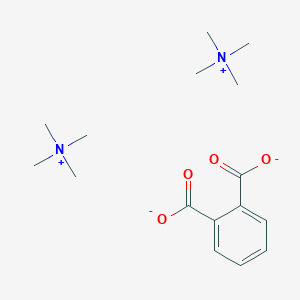

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)

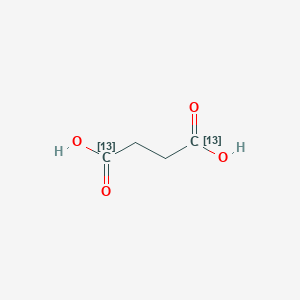
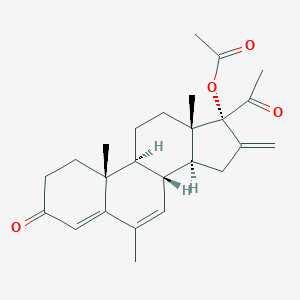
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)